8-Bromoquinazolin-4-amine belongs to the class of substituted quinazolin-4-amines, which are heterocyclic compounds containing a quinazoline ring system with an amine group at the 4th position and a bromine substituent at the 8th position. Quinazoline derivatives are known for their diverse biological activities, making them attractive scaffolds for drug discovery. [, , , ] The presence of the bromine atom introduces potential for further chemical modification and can influence the molecule's reactivity and physicochemical properties.
8-Bromoquinazolin-4-amine is a synthetic organic compound characterized by its bromine substitution at the 8th position of the quinazoline ring, along with an amino group at the 4th position. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. The molecular formula of 8-Bromoquinazolin-4-amine is C_8H_7BrN_2, with a molecular weight of approximately 215.06 g/mol.
8-Bromoquinazolin-4-amine can be sourced from various chemical suppliers and is classified under heterocyclic compounds, specifically within the quinazoline family. Quinazolines are known for their diverse biological activities, which makes derivatives like 8-Bromoquinazolin-4-amine valuable for further research and application in drug development.
The synthesis of 8-Bromoquinazolin-4-amine typically involves the bromination of quinazolin-4-amine. A common method includes:
In industrial settings, the synthesis may be scaled up using optimized conditions to improve yield and purity. Techniques such as recrystallization or chromatography are often employed to purify the final product.
The molecular structure of 8-Bromoquinazolin-4-amine features a fused bicyclic system comprising a benzene ring and a pyrimidine ring. The presence of both the bromine atom and the amino group allows for various chemical modifications.
Key structural data includes:
8-Bromoquinazolin-4-amine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 8-Bromoquinazolin-4-amine involves its interaction with specific biological targets, such as enzymes and receptors. Research indicates that it can inhibit certain enzyme activities, disrupting biological pathways. For instance, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, which reduces biofilm formation and virulence .
8-Bromoquinazolin-4-amine exhibits stability under standard laboratory conditions but should be handled with care due to its reactivity in substitution reactions.
The compound's reactivity profile allows it to serve as an intermediate in synthesizing more complex quinazoline derivatives, which are crucial in drug discovery.
8-Bromoquinazolin-4-amine has several applications in scientific research:
8-Bromoquinazolin-4-amine (CAS# 1260657-19-9) is a halogenated heterocyclic compound with the molecular formula C₈H₆BrN₃ and a molecular weight of 224.06 g/mol. Its structure consists of a quinazoline core—a bicyclic system featuring a benzene ring fused to a pyrimidine ring—substituted by a bromine atom at the C8 position and an amino group at the C4 position. This arrangement creates an electron-deficient aromatic system with distinct electronic properties. The bromine atom inductively withdraws electron density, enhancing the electrophilic character of the quinazoline ring, while the C4-amino group can participate in hydrogen bonding and serve as a directing group for further synthetic modifications [3] [4].
Table 1: Physicochemical Properties of 8-Bromoquinazolin-4-amine
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₈H₆BrN₃ | - |
Molecular Weight | 224.06 g/mol | - |
Density | 1.7 ± 0.1 g/cm³ | At 20°C |
Boiling Point | 385.4 ± 27.0 °C | At 760 mmHg |
Flash Point | 186.9 ± 23.7 °C | - |
LogP (Partition Coefficient) | 1.81 | Measure of lipophilicity |
PSA (Polar Surface Area) | 52.53 Ų | - |
The compound’s crystalline solid state is stable under inert atmospheres at 2–8°C [4] [8]. Spectroscopic characterization includes distinct IR absorptions for N-H stretching (3300–3400 cm⁻¹) and C-Br vibrations (650–800 cm⁻¹), while ¹H NMR spectra typically show aromatic protons as complex multiplets in the δ 7.5–8.5 ppm range [9].
The synthesis of 8-Bromoquinazolin-4-amine emerged from broader developments in quinazoline chemistry. Early routes to quinazolin-4-amines relied on condensation reactions, such as the Niementowski synthesis, which combined anthranilic acids with amides. The targeted bromination at C8 became feasible with advances in regioselective electrophilic aromatic substitution (SEAr) directed by the electron-donating C4-amino group. Modern synthetic approaches typically start from 2-amino-4-bromobenzoic acid or involve direct bromination of pre-formed quinazolin-4-amines using bromine or N-bromosuccinimide (NBS) [9].
A significant milestone was its optimization for pharmaceutical intermediates. For example, WO2012/000595A1 (2012) documented its synthesis via cyclization of 2-amino-5-bromobenzonitrile with DMF-DMA, followed by acid-catalyzed annulation. This method achieved yields >80%, enabling scalable production for drug discovery programs [3]. The compound’s commercial availability from suppliers like TRC (Cat# B998963) and AK Scientific (Cat# Z4042) by the mid-2010s facilitated its adoption in medicinal chemistry, particularly for kinase inhibitor development [4].
As a fused bicyclic system, 8-Bromoquinazolin-4-amine exemplifies the versatility of quinazolines in heterocyclic chemistry. Quinazolines belong to the "privileged scaffolds" category due to their presence in bioactive natural products (e.g., febrifugine) and FDA-approved drugs. The bromine atom at C8 provides a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling C-C bond formation to generate diverse derivatives. Meanwhile, the C4-amino group can be acylated, alkylated, or condensed to form Schiff bases, allowing tailored modifications for target-specific interactions [7] [9].
In drug discovery, this compound serves as a precursor to multitargeting agents:
Table 2: Bioactive Derivatives Synthesized from 8-Bromoquinazolin-4-amine
Derivative Compound | Therapeutic Target | Biological Activity |
---|---|---|
N-(3-Bromo-1H-indol-5-yl)quinazolin-4-amine | Pan-HER kinases | IC₅₀ = 12 nM (EGFR⁺Tᴺᴹ/ᴸ⁸⁵⁸ᴿ) |
Quinazolin-4-one-based SARS-CoV-2 Mᵖʳᵒ inhibitor | SARS-CoV-2 main protease | IC₅₀ = 0.085 μM |
ADTL-BPI1901 | BRD4/PARP1 | Dual inhibitor (synth. lethality) |
The compound’s role extends to materials science, where its electron-deficient core contributes to luminescent materials or ligands for catalytic complexes [7].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6